
5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
概要
説明
5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound known for its significant role in neurological research. It is a piperidine derivative and is often used as a precursor to neurotoxic agents in scientific studies .
作用機序
Target of Action
The primary target of 5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is the mitochondria of neurons . Specifically, it targets dopaminergic neurons in the substantia nigra of the brain .
Mode of Action
This compound is converted into 1-methyl-4-phenylpyridinium (MPP+) within the mitochondria of neurons . MPP+ is the active neurotoxin that inhibits mitochondrial complex I , leading to oxidative stress .
Pharmacokinetics
It is known that the compound is lipophilic, allowing it to cross theblood-brain barrier .
Result of Action
The result of the action of this compound is the destruction of dopaminergic neurons in the substantia nigra of the brain . This leads to permanent symptoms of Parkinson’s disease .
Action Environment
It is known that the compound can cross the blood-brain barrier due to its lipophilic nature , suggesting that factors affecting the blood-brain barrier could potentially influence the compound’s action.
生化学分析
Cellular Effects
It is known that similar compounds, such as MPTP, can cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Molecular Mechanism
It is known that similar compounds, such as MPTP, can be metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals .
Temporal Effects in Laboratory Settings
It is known that similar compounds, such as MPTP, can cause rapid onset of Parkinsonism .
Dosage Effects in Animal Models
It is known that similar compounds, such as MPTP, can cause Parkinson’s disease-like symptoms in various animal models .
Metabolic Pathways
It is known that similar compounds, such as MPTP, can be metabolized into the toxic cation MPP+ by the enzyme MAO-B .
Transport and Distribution
It is known that similar compounds, such as MPTP, can cross the blood-brain barrier due to their lipophilic nature .
Subcellular Localization
It is known that similar compounds, such as MPTP, can be metabolized into MPP+ in glial cells, specifically astrocytes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves a palladium-catalyzed highly 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides. This method provides efficient access to various derivatives of the compound, which are important structural motifs for bioactive molecules .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes involving palladium-catalyzed reactions are likely scaled up for industrial applications due to their efficiency and selectivity .
化学反応の分析
Types of Reactions
5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Heck reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products
The major products formed from these reactions are various derivatives of 5-Phenyl-1,2,3,6-tetrahydropyridine, which are important for further scientific research and applications .
科学的研究の応用
5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a precursor in the synthesis of various bioactive molecules.
Biology: For studying the effects of neurotoxic agents on biological systems.
Medicine: In the development of models for neurological diseases such as Parkinson’s disease.
Industry: As an intermediate in the production of pharmaceuticals and other chemical products .
類似化合物との比較
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Another similar compound used in neurological studies.
Uniqueness
5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific structural properties and its role as a precursor to neurotoxic agents, making it invaluable in the study of neurodegenerative diseases .
特性
IUPAC Name |
5-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-7,12H,4,8-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERNNJNTNZDJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158878-54-7 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-5-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158878-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



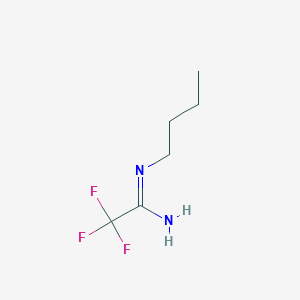
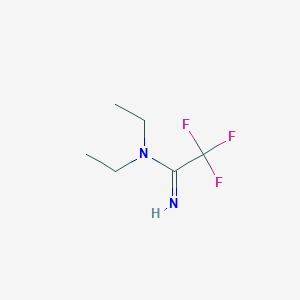
![3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B3243625.png)
![4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3243629.png)
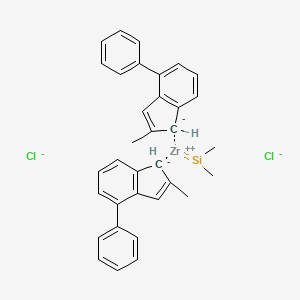
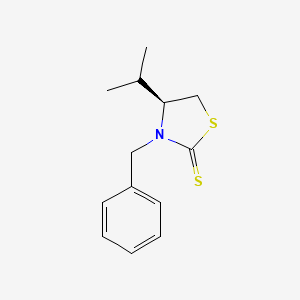
![N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine](/img/structure/B3243664.png)

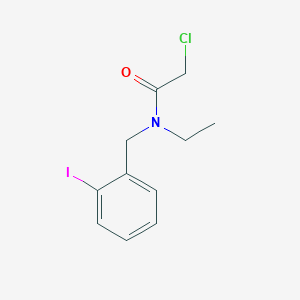
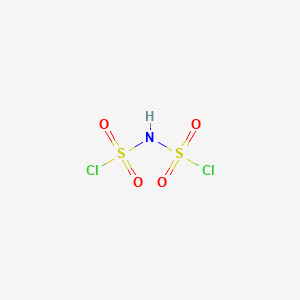
![N'-[(E)-(2-bromophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3243691.png)
![8-Bromopyrrolo[1,2-a]pyrazine](/img/structure/B3243695.png)
![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3243699.png)
